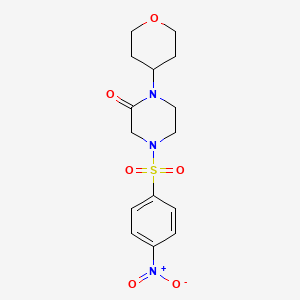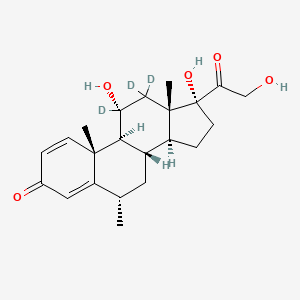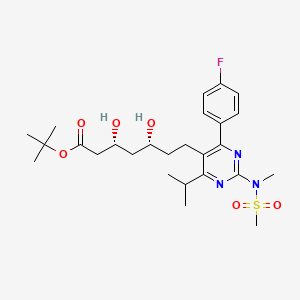
(3R,5R)-t-Butyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro O-Butyl-rosuvastatin is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is part of the statin class of medications, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro O-Butyl-rosuvastatin involves several steps, starting from the preparation of intermediates. One common method involves the use of diphenyl phosphene oxide derivatives as intermediates . The process is designed to be clean, economical, and scalable for industrial production, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro O-Butyl-rosuvastatin typically involve large-scale chemical synthesis using optimized reaction conditions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
化学反応の分析
Types of Reactions
6,7-Dihydro O-Butyl-rosuvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学的研究の応用
6,7-Dihydro O-Butyl-rosuvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Used in the production of pharmaceuticals and as a standard in quality control processes.
作用機序
6,7-Dihydro O-Butyl-rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol production in the liver, resulting in lower blood cholesterol levels . The compound also increases the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .
類似化合物との比較
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is less potent than rosuvastatin but still effective in lowering cholesterol levels.
Pravastatin: A statin with a different metabolic pathway and lower potency compared to rosuvastatin.
Uniqueness
6,7-Dihydro O-Butyl-rosuvastatin is unique due to its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other statins . This uniqueness can translate to differences in efficacy, safety, and tolerability, making it a valuable addition to the statin class of medications .
特性
分子式 |
C26H38FN3O6S |
|---|---|
分子量 |
539.7 g/mol |
IUPAC名 |
tert-butyl (3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C26H38FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-11,16,19-20,31-32H,12-15H2,1-7H3/t19-,20-/m1/s1 |
InChIキー |
VAXGNKFGOGWGCI-WOJBJXKFSA-N |
異性体SMILES |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
正規SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


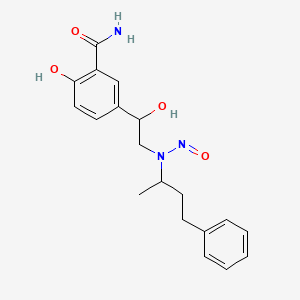
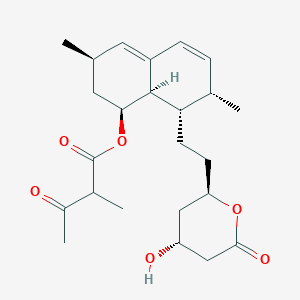



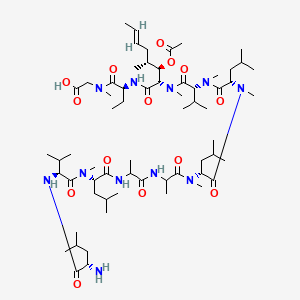
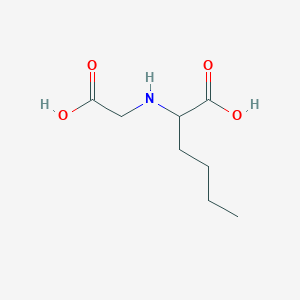
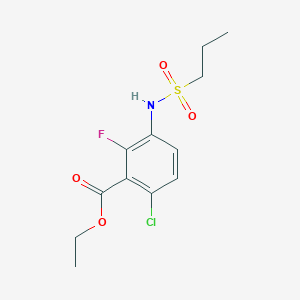
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
